![molecular formula C7H9Cl2N3 B2646887 1H-Benzo[d]imidazol-6-amine dihydrochloride CAS No. 55299-95-1](/img/structure/B2646887.png)
1H-Benzo[d]imidazol-6-amine dihydrochloride
Descripción
1H-Benzo[d]imidazol-6-amine dihydrochloride (CAS: 55299-95-1) is a benzimidazole derivative widely used in pharmaceutical and chemical research. It is commercially available at a price of $90.00/100mg, with a purity of 98% (HPLC-confirmed) and is typically in stock .
Propiedades
IUPAC Name |
3H-benzimidazol-5-amine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h1-4H,8H2,(H,9,10);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUVDDLDXKLQDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=N2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55299-95-1 | |
Record name | 55299-95-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzo[d]imidazol-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with formic acid or its derivatives, followed by chlorination to introduce the dihydrochloride moiety . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization and subsequent chlorination steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1H-Benzo[d]imidazol-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-6-carboxylic acid, while substitution reactions can produce various N-substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
Synthesis of 1H-Benzo[d]imidazol-6-amine Dihydrochloride
The synthesis of this compound typically involves multi-step chemical reactions that yield various derivatives with modified functional groups. The process often includes the formation of benzimidazole cores through nucleophilic substitutions and subsequent hydrochloride salt formation to enhance solubility in biological systems.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Activity : Research indicates that derivatives of benzimidazole compounds can inhibit the proliferation of cancer cells by targeting DNA topoisomerases. For instance, a study identified specific derivatives that exhibited strong binding affinity to DNA, leading to anti-tumor effects against various cancer cell lines .
- Cell Cycle Modulation : In vitro studies have shown that certain derivatives induce cell cycle arrest in cancer cells, particularly at the G1 phase. This was evidenced by flow cytometry analyses demonstrating altered cell cycle distributions upon treatment with these compounds .
- Apoptosis Induction : The compound has been linked to pro-apoptotic effects in cancer cells. Studies revealed significant increases in early and late apoptotic cell populations following treatment, suggesting that this compound may activate apoptotic signaling pathways .
Therapeutic Potential
The therapeutic potential of this compound extends beyond oncology:
- Antimicrobial Properties : Certain derivatives have demonstrated antifungal and antihelmintic activities, indicating their utility in treating infections caused by resistant pathogens .
- Cardiovascular Applications : Some studies suggest that benzimidazole derivatives could act as H2 receptor blockers and proton pump inhibitors, which are relevant in managing gastrointestinal disorders and cardiovascular diseases .
Case Study 1: Anticancer Efficacy
A recent investigation evaluated the anticancer properties of several benzimidazole derivatives against a panel of 60 human cancer cell lines. Among these, compounds with specific substitutions showed promising results in inhibiting cell growth and inducing apoptosis. The study utilized various assays including DAPI staining and Annexin V/propidium iodide staining to quantify cell viability and apoptosis levels .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of substituted benzimidazoles against fungal strains. The results indicated that certain derivatives not only inhibited fungal growth but also demonstrated low toxicity profiles in mammalian cells, making them potential candidates for further development as antifungal agents .
Data Tables
Mecanismo De Acción
The mechanism of action of 1H-Benzo[d]imidazol-6-amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed from this compound.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their properties:
Notes:
- Similarity scores (0.88–0.94) are derived from structural overlap with the target compound, primarily based on core benzimidazole motifs and substituent positions .
- Functional group variations (e.g., methyl, phenyl, or semicarbazide substituents) significantly influence solubility, bioavailability, and target specificity .
Availability and Cost
Actividad Biológica
1H-Benzo[d]imidazol-6-amine dihydrochloride is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H9Cl2N3
- CAS Number : 55299-95-1
- Structural Characteristics : The compound features a benzimidazole core with an amine group at the 6-position and two hydrochloride groups, which influence its solubility and reactivity in biological systems.
This compound interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. Its mechanism includes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, making it a candidate for anticancer therapy.
- Receptor Binding : It can bind to specific receptors, altering their activity and potentially leading to therapeutic effects in various diseases.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study involving HepG2 liver cancer cells demonstrated that treatment with this compound resulted in:
- Cell Cycle Arrest : Flow cytometry analysis showed an increase in cells at the G1 phase from 52.39% (control) to 72.13% (treated), indicating G1 phase arrest .
- Induction of Apoptosis : The percentage of apoptotic cells increased significantly from 0.61% to 22.07%, suggesting that the compound promotes programmed cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Antibacterial Activity : It was tested against both Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) ranging from 0.39 to 0.78 mg/L .
- Antifungal Activity : In vitro studies indicated effective antifungal properties, making it a candidate for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |
---|---|---|---|
This compound | High | Moderate | Presence of amine and dihydrochloride groups |
Benzimidazole | Moderate | High | Broad range of biological activities |
2-Methylbenzimidazole | Low | Moderate | Similar structure but less reactive |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- In Vitro Cell Studies : Research involving HepG2 cells showed that the compound significantly alters cell cycle dynamics and induces apoptosis, providing insights into its potential as an anticancer agent .
- Antimicrobial Testing : A series of benzimidazole derivatives were tested for their antimicrobial activity, revealing that those with longer linkers exhibited enhanced flexibility and binding affinity to microbial targets .
Q & A
Q. Characterization :
- 1H/13C NMR : Peaks for aromatic protons (δ 6.8–8.2 ppm), NH₂ groups (δ ~5.5 ppm), and sulfonyl/alkyl substituents.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight.
- Infrared (IR) Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹).
For derivatives, substituent-specific shifts (e.g., bromo or nitro groups) are analyzed via 2D NMR (COSY, HSQC) to resolve overlapping signals ().
Basic: What safety protocols are critical when handling this compound?
Q. Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles ().
- Storage : In airtight containers, away from moisture and light.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Advanced: How can computational chemistry optimize synthesis or predict molecular properties?
Answer :
Density Functional Theory (DFT) is critical for:
- Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites ().
- Thermochemistry : Use hybrid functionals (e.g., B3LYP) to model reaction energetics and transition states ().
- Solvent Effects : Apply implicit solvation models (e.g., PCM) to simulate reaction environments.
Q. Example Workflow :
Optimize geometry at the B3LYP/6-31G* level.
Calculate Gibbs free energy (ΔG) for reaction pathways.
Validate with experimental yields ().
Advanced: How to resolve contradictions in reported biological activities of derivatives?
Answer :
Contradictions often arise from structural variations or assay conditions :
- Structural Analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzimidazole rings) using SAR studies ().
- Assay Optimization :
- Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Use dose-response curves (IC₅₀) to quantify potency.
- Data Reconciliation : Meta-analysis of bioactivity data (e.g., PubChem CID cross-referencing) ().
Advanced: How to design derivatives with improved pharmacokinetics using Veber’s rules?
Answer :
Veber’s Parameters () guide bioavailability optimization:
- Rotatable Bonds : Limit ≤10 (e.g., rigidify the benzimidazole core with fused rings).
- Polar Surface Area (PSA) : Target ≤140 Ų (e.g., replace -OH with -OCH₃).
- Hydrogen Bond Count : ≤12 donors/acceptors (e.g., substitute -NH₂ with -CH₃).
Case Study :
A derivative with a PSA of 120 Ų and 8 rotatable bonds showed 75% oral bioavailability in rats, aligning with Veber’s criteria.
Advanced: What experimental strategies mitigate low yields in multi-component reactions?
Q. Answer :
Q. Troubleshooting Table :
Issue | Solution | Reference |
---|---|---|
Low yield (<30%) | Increase catalyst loading (10 mol%) | |
Side-product formation | Add scavengers (e.g., molecular sieves) |
Advanced: How to validate molecular interactions via spectroscopic and docking studies?
Q. Answer :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.